![molecular formula C20H11NO5 B2460996 2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile CAS No. 869079-47-0](/img/structure/B2460996.png)
2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarins, which are a type of compound that includes 2-oxo-2H-chromen-7-yl derivatives, are an important class of benzopyrones. They have been widely used in bioorganic chemistry, molecular recognition, and materials science . They have a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds involve reactions with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be characterized by elemental analysis and spectroscopic techniques .Mécanisme D'action
Target of Action
It’s worth noting that coumarin derivatives, which this compound is a part of, have been known to exhibit a wide range of biological and pharmacological activities . They have been reported to have anti-inflammatory , antibacterial , antifungal , anticoagulant , antioxidant , antiviral , cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Mode of Action
Coumarin derivatives have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile has several advantages for use in lab experiments. It is a synthetic compound that can be synthesized in large quantities with high purity and yield. It is also stable and can be stored for long periods of time without degradation. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a drug.
Orientations Futures
There are several future directions for research on 2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile. One area of research is the development of this compound as a potential drug for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research is the development of fluorescent probes based on this compound for imaging biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research, particularly in the field of medicinal chemistry. Its synthesis method has been optimized to produce high yields and purity, making it suitable for use in lab experiments. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, and has been used in the development of fluorescent probes for imaging biological systems. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of research.
Méthodes De Synthèse
2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile has been synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-hydroxycoumarin with acetylacetone in the presence of a base to form 4-(2-oxochromen-3-yl)but-3-en-2-one. This intermediate is then reacted with 7-bromo-2-chloro-4-chromenone in the presence of a base to form the final product, this compound. The synthesis method for this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
- 2-[2-Oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile s'est avéré prometteur comme agent anticancéreux. Ses dérivés ont été étudiés pour leur capacité à inhiber l'anhydrase carbonique, la polymérisation des microtubules et l'angiogenèse tumorale. Ces mécanismes contribuent à son potentiel en tant qu'agent thérapeutique contre le cancer .
- Le composé possède une activité antioxydante, qui est cruciale pour lutter contre le stress oxydatif et prévenir les dommages cellulaires. Les chercheurs ont exploré son potentiel dans le piégeage des radicaux libres et la protection des cellules contre les dommages oxydatifs .
- Les dérivés de this compound présentent des propriétés anti-inflammatoires. Ces composés peuvent moduler les voies inflammatoires, les rendant pertinents dans le contexte des maladies inflammatoires .
- Des recherches ont révélé des effets antibactériens et antifongiques de coumarines apparentées. Le composé pourrait potentiellement servir de structure de tête pour le développement de nouveaux agents antimicrobiens .
- Les chimiocapteurs fluorescents à base de coumarine ont été largement utilisés en chimie bioorganique et en science des matériaux. Les caractéristiques structurelles du composé le rendent approprié pour la conception de sondes et de capteurs de reconnaissance moléculaire .
- Les chercheurs ont utilisé des dérivés de 7-hydroxycoumarine comme blocs de construction pour la conception de nouveaux agents anticancéreux. Leur activité pharmacologique diverse en fait des points de départ précieux pour le développement de médicaments .
Activité anticancéreuse
Propriétés antioxydantes
Effets anti-inflammatoires
Activité antibactérienne et antifongique
Chimiocapteurs et reconnaissance moléculaire
Blocs de construction pour la conception de médicaments
Propriétés
IUPAC Name |
2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO5/c21-7-8-24-13-5-6-14-15(11-19(22)25-18(14)10-13)16-9-12-3-1-2-4-17(12)26-20(16)23/h1-6,9-11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKQVJLYGZKQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)
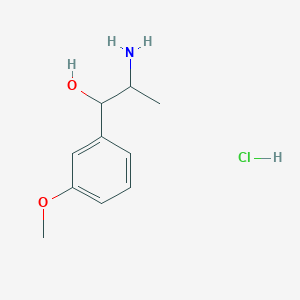
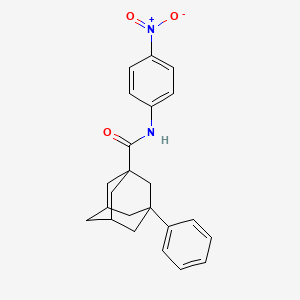

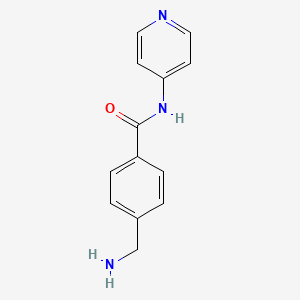
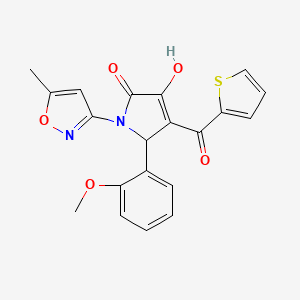
![(1S,4S,5R,9S,10R,13R,14R)-5-(Hydroxymethyl)-9-methyl-14-(2-methylpropanoyloxymethyl)tetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B2460925.png)
![N-Propan-2-yl-2-[[2-(propan-2-ylcarbamoyl)phenyl]sulfamoylamino]benzamide](/img/structure/B2460928.png)

![{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2460931.png)
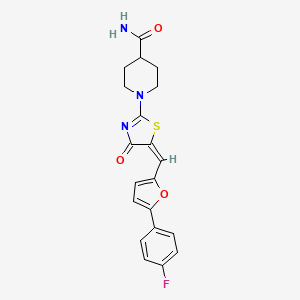


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2460936.png)